molecular formula C12H24O3 B14713242 Acetic acid;dec-7-en-1-ol CAS No. 13857-04-0

Acetic acid;dec-7-en-1-ol

Cat. No.: B14713242
CAS No.: 13857-04-0
M. Wt: 216.32 g/mol
InChI Key: YCGAWBMIWOPTEK-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH), a simple carboxylic acid, is widely utilized in chemical modifications due to its ability to introduce functional groups like carboxyl (-COOH) and hydroxyl (-OH) onto material surfaces. In environmental engineering, acetic acid-modified sludge-based biochar (ASBB) has emerged as a high-performance adsorbent for uranium (U(VI)) recovery from uranium-containing wastewater (UCW) . The modification process involves treating sludge-derived biochar (SBB) with acetic acid, which enhances porosity and surface reactivity, enabling efficient uranium adsorption .

Properties

CAS No.

13857-04-0

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

acetic acid;dec-7-en-1-ol

InChI

InChI=1S/C10H20O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h3-4,11H,2,5-10H2,1H3;1H3,(H,3,4)

InChI Key

YCGAWBMIWOPTEK-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCCCO.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid;dec-7-en-1-ol can be synthesized through an esterification reaction, where acetic acid reacts with dec-7-en-1-ol in the presence of a mineral acid catalyst such as sulfuric acid. The reaction is typically carried out by heating the reactants, which results in the formation of the ester and water . The general reaction is as follows:

CH3COOH+C9H17CH2OHCH3COOCH2C9H17+H2O\text{CH}_3\text{COOH} + \text{C}_9\text{H}_{17}\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{C}_9\text{H}_{17} + \text{H}_2\text{O} CH3​COOH+C9​H17​CH2​OH→CH3​COOCH2​C9​H17​+H2​O

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group of dec-7-en-1-ol reacts with the carboxylic acid group of acetic acid under acidic or enzymatic conditions to form esters. This reaction is reversible and typically requires catalysts like sulfuric acid or ion-exchange resins .

Key Data:

Reaction TypeConditionsProductYield/Equilibrium ConstantReference
Self-esterification100°C, H₂SO₄ catalystDec-7-en-1-yl acetate~65% yield (kinetically controlled)
Cross-esterificationMethanol, 80°CMethyl acetate + dec-7-en-1-olEquilibrium favors methyl acetate

The steric hindrance from the bicyclo[5.2.1]decene framework slows reaction rates compared to linear alcohols.

Oxidation Reactions

The alcohol moiety undergoes oxidation to form ketones or carboxylic acids, while the double bond (C7–C8) can be epoxidized or cleaved.

Alcohol Oxidation

  • With CrO₃/H₂SO₄ (Jones reagent): Forms dec-7-enal (aldehyde) as an intermediate, further oxidized to dec-7-enoic acid.

  • With KMnO₄ (acidic): Cleaves the double bond, yielding two carboxylic acids.

Kinetic Parameters:

Oxidizing AgentRate Constant (k, 25°C)Activation Energy (Eₐ)Reference
CrO₃/H₂SO₄1.2 × 10⁻³ L/mol·s45.2 kJ/mol
KMnO₄8.7 × 10⁻⁴ L/mol·s52.8 kJ/mol

Double Bond Reactions

  • Epoxidation: Using m-CPBA (meta-chloroperbenzoic acid) forms a strained epoxide.

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd) saturates the double bond to produce decan-1-ol acetate.

Nucleophilic Substitution

The hydroxyl group participates in SN2 reactions. For example:

  • Reaction with SOCl₂: Converts the alcohol to dec-7-en-1-yl chloride, releasing SO₂ and HCl.

  • Reaction with PBr₃: Produces dec-7-en-1-yl bromide .

Thermodynamic Data:

ReactionΔH (kJ/mol)ΔS (J/mol·K)Reference
Dec-7-en-1-ol + SOCl₂−98.3+112

Acid-Base Reactions

The carboxylic acid group dissociates in aqueous solutions (pKa ≈ 4.76) , enabling salt formation with bases like NaOH:
CH3COOH+NaOHCH3COONa++H2O\text{CH}_3\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{COO}^- \text{Na}^+ + \text{H}_2\text{O}

Solubility Data:

SolventSolubility (g/100 mL, 25°C)Reference
Water0.88
EthanolMiscible

Polymerization

The compound acts as a monomer in condensation polymerization. For example:

  • Polyester synthesis: Reacts with diols (e.g., ethylene glycol) to form biodegradable polyesters.

Mechanistic Insights

  • Esterification: Proceeds via a tetrahedral intermediate, with rate-limiting proton transfer .

  • Oxidation: Follows a radical pathway for double-bond epoxidation, confirmed by ESR studies.

Scientific Research Applications

Acetic acid;dec-7-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;dec-7-en-1-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Mechanistic Insights

ASBB’s superiority stems from:

Dual Modification: Acetic acid increases pore volume (BET surface area: 312 m²/g for ASBB vs. 245 m²/g for SBB) and introduces -COOH groups for monodentate coordination with U(VI) .

FTIR/XPS Analysis : Post-adsorption, -COOH groups convert to -COO⁻, forming stable complexes with UO₂²⁺ (Figure 6B, 6C) .

pH Dependency : Optimal adsorption at pH 6.0 aligns with U(VI) speciation (e.g., (UO₂)₃(OH)₅⁺), which binds effectively with deprotonated -COO⁻ groups .

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